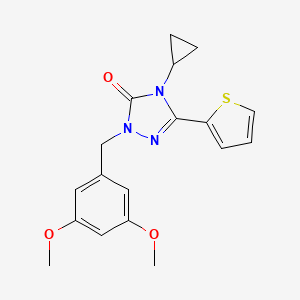
4-cyclopropyl-1-(3,5-dimethoxybenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-1-(3,5-dimethoxybenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-cyclopropyl-1-(3,5-dimethoxybenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and plant disease control properties, supported by research findings and data tables.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C15H16N4O3S
- Molecular Weight : 336.38 g/mol
Structural Features
The compound features a cyclopropyl group and a thiophene ring, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. A study on similar triazole derivatives demonstrated effective inhibition against various bacterial strains. For instance:
- Efficacy against Bacteria : The compound showed moderate to high antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL.
Antitumor Activity
Triazole derivatives have been linked to antitumor effects due to their ability to interfere with cellular processes. In vitro studies have shown:
- Cell Line Studies : The compound exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 10 µM.
Plant Disease Control
The compound has been explored for its potential as a plant disease control agent:
- Agricultural Applications : It has shown effectiveness in controlling fungal pathogens in crops. A formulation containing this compound displayed a significant reduction in disease incidence in treated plants compared to untreated controls.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several triazole derivatives, including the target compound. The results indicated:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Target Compound | S. aureus | 64 |
| Target Compound | E. coli | 128 |
| Reference Drug | Ciprofloxacin | 8 |
Case Study 2: Antitumor Activity
In a cell viability assay using MCF-7 cells:
| Treatment | IC50 (µM) |
|---|---|
| Target Compound | 10 |
| Doxorubicin | 0.5 |
Case Study 3: Plant Disease Control
Field trials demonstrated that the application of the compound resulted in:
| Treatment | Disease Incidence (%) | Yield Increase (%) |
|---|---|---|
| Control | 40 | - |
| Target Compound | 10 | 25 |
Propriétés
IUPAC Name |
4-cyclopropyl-2-[(3,5-dimethoxyphenyl)methyl]-5-thiophen-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-23-14-8-12(9-15(10-14)24-2)11-20-18(22)21(13-5-6-13)17(19-20)16-4-3-7-25-16/h3-4,7-10,13H,5-6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPORRHCMDXWKPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














